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Abstract
Dipotassium tetrafluoronickelate(II), with the chemical formula K₂NiF₄, is an inorganic

compound that has garnered significant interest due to its archetypal crystal structure, which is

adopted by a wide range of materials exhibiting diverse physical phenomena, including high-

temperature superconductivity. This technical guide provides a comprehensive overview of the

key properties of K₂NiF₄, including its crystal structure, magnetic characteristics, spectroscopic

signatures, and thermal stability. Detailed experimental protocols for its synthesis and

characterization are also presented to facilitate further research and application in relevant

fields.

Chemical and Physical Properties
Dipotassium tetrafluoronickelate(II) is a green solid at room temperature. A summary of its

fundamental properties is provided in the table below.
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Property Value

Chemical Formula K₂NiF₄

Molar Mass 212.88 g/mol [1]

Appearance Green solid

Crystal System Tetragonal[2]

Space Group I4/mmm (No. 139)[2]

Magnetic Ordering Antiferromagnetic

Crystal Structure
K₂NiF₄ is the progenitor of the K₂NiF₄-type structure, a layered perovskite structure. This

structure consists of alternating layers of corner-sharing NiF₆ octahedra and layers of

potassium ions.[3]

Crystallographic Data
The crystallographic parameters of dipotassium tetrafluoronickelate(II) have been well-

established through X-ray diffraction studies.

Parameter Value

Lattice System Tetragonal[2]

Space Group I4/mmm[2]

a 4.00 Å[2]

b 4.00 Å[2]

c 13.00 Å[2]

α, β, γ 90°[2]

Volume 208.22 Å³[2]

Z 2
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Atomic Coordinates and Bond Lengths
The nickel(II) ions are octahedrally coordinated to six fluoride ions, forming NiF₆ octahedra.

These octahedra share corners to form two-dimensional layers. The potassium ions are located

between these layers.[2]

Atom
Wyckoff
Symbol

x y z

Ni 2a 0 0 0

K 4e 0 0 0.354925

F1 4c 0.5 0 0

F2 4e 0 0 0.153956

Selected Bond Distances:

Ni-F1: 2.00 Å[2]

Ni-F2: 2.00 Å[2]

K-F: 2.61 - 2.83 Å[2]

Crystal Structure Visualization
Caption: Simplified 2D representation of the K₂NiF₄ crystal structure.

Magnetic Properties
Dipotassium tetrafluoronickelate(II) is a well-characterized antiferromagnetic material. The

magnetic properties arise from the unpaired electrons in the 3d orbitals of the Ni²⁺ ions.

Magnetic Susceptibility
The magnetic susceptibility of K₂NiF₄ follows the Curie-Weiss law at high temperatures. Below

the Néel temperature (Tₙ), the susceptibility shows a characteristic decrease, indicative of the

onset of antiferromagnetic ordering.
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Parameter Value

Néel Temperature (Tₙ) ~97 K

Magnetic Moment (Ni²⁺) 2.00 µB/f.u.[2]

Spectroscopic Properties
Spectroscopic techniques provide valuable insights into the electronic structure and vibrational

modes of K₂NiF₄.

UV-Vis Spectroscopy
The UV-Vis spectrum of K₂NiF₄ is expected to show absorptions corresponding to d-d

electronic transitions of the Ni²⁺ ion in an octahedral crystal field.

Infrared (IR) and Raman Spectroscopy
The vibrational modes of K₂NiF₄ can be probed using IR and Raman spectroscopy. The table

below summarizes the expected active modes for the I4/mmm space group.

Spectroscopy Active Modes

Infrared (IR) 3A₂ᵤ + 5Eᵤ

Raman 2A₁g + 2E_g

Thermal Properties
The thermal stability of dipotassium tetrafluoronickelate(II) is an important parameter for its

synthesis and potential applications at elevated temperatures.

Thermal Stability
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to

determine the decomposition temperature and study any phase transitions that occur upon

heating. While specific TGA/DTA data for K₂NiF₄ is not readily available in the literature, related

fluoride compounds are known for their high thermal stability.
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Experimental Protocols
Synthesis of Polycrystalline K₂NiF₄
Method: Solid-state reaction.

Procedure:

Stoichiometric amounts of high-purity potassium fluoride (KF) and nickel(II) fluoride (NiF₂)

are thoroughly ground together in an agate mortar.

The resulting powder mixture is pressed into a pellet.

The pellet is placed in a platinum or alumina crucible and heated in a furnace under an inert

atmosphere (e.g., argon) to prevent oxidation.

The sample is heated to a temperature range of 700-800 °C for several hours to facilitate the

solid-state reaction.

The furnace is then slowly cooled to room temperature.

The product is characterized by powder X-ray diffraction to confirm the formation of the

single-phase K₂NiF₄.

Single Crystal Growth
Method: Flux growth method.[4]

Procedure:

A mixture of K₂NiF₄ powder and a suitable flux (e.g., a mixture of KF and PbF₂) is placed in a

platinum crucible.

The crucible is heated in a furnace to a temperature above the melting point of the mixture to

ensure complete dissolution.

The temperature is then slowly lowered over a period of several days to allow for the growth

of single crystals.
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Once the desired temperature is reached, the furnace is cooled to room temperature.

The single crystals are then mechanically separated from the solidified flux.

Characterization Techniques
A general workflow for the characterization of synthesized K₂NiF₄ is depicted below.

Synthesis
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Solid-State Reaction / Flux Growth

X-ray Diffraction (XRD)

Magnetic Susceptibility

UV-Vis, IR, Raman

TGA/DTA

Crystal Structure

Magnetic Properties

Spectroscopic Properties

Thermal Stability

Click to download full resolution via product page

Caption: General experimental workflow for K₂NiF₄ synthesis and characterization.

Conclusion
Dipotassium tetrafluoronickelate(II) serves as a fundamental model compound for

understanding the structure-property relationships in a vast family of layered materials. Its well-

defined crystal structure, coupled with its interesting magnetic and spectroscopic properties,

makes it a subject of ongoing research. The experimental protocols provided in this guide offer

a starting point for the synthesis and detailed characterization of K₂NiF₄, which is crucial for

exploring its potential in various scientific and technological applications. Further investigations

into its detailed thermal behavior and the acquisition of high-resolution spectroscopic data will

continue to enhance our understanding of this important inorganic material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b078005?utm_src=pdf-custom-synthesis
https://www.redalyc.org/pdf/570/57028299004.pdf
https://next-gen.materialsproject.org/materials/mp-556546
https://www.colorado.edu/lab/zhanggroup/sites/default/files/attached-files/crystal_growing_guide.pdf
https://pubs.acs.org/doi/10.1021/acs.inorgchem.4c02546
https://www.benchchem.com/product/b078005#properties-of-dipotassium-tetrafluoronickelate-ii
https://www.benchchem.com/product/b078005#properties-of-dipotassium-tetrafluoronickelate-ii
https://www.benchchem.com/product/b078005#properties-of-dipotassium-tetrafluoronickelate-ii
https://www.benchchem.com/product/b078005#properties-of-dipotassium-tetrafluoronickelate-ii
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b078005?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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